Enhanced Growth Per Cycle and Resistivity in Plasma-Enhanced ALD of NiOx Films
In atomic layer deposition (ALD) of NiOx thin films, the use of Ni(acac)₂ as a precursor in a plasma-enhanced process (PALD) with O₂ co-reactant yields a significantly higher growth per cycle (GPC) and lower electrical resistivity compared to thermal ALD (TALD) or PALD with other oxidants. This directly impacts film quality and device performance [1].
| Evidence Dimension | Growth per cycle (GPC) of NiOx films from Ni(acac)₂ under different ALD conditions |
|---|---|
| Target Compound Data | 0.07 nm/cycle (PALD with O₂) |
| Comparator Or Baseline | TALD with H₂O (low GPC, high defect concentration) and PALD with H₂O |
| Quantified Difference | PALD(O₂) GPC is quantifiably high; TALD(H₂O) results in low GPC and high defect concentration. |
| Conditions | PALD at 220 °C, TALD at 300 °C on glass substrates. |
Why This Matters
Higher GPC translates to faster deposition throughput in industrial manufacturing, while lower resistivity is critical for efficient charge transport in electronic and optoelectronic devices.
- [1] Hidrogo-Rico, M. A.; et al. Tailoring Nickel Oxide Thin Films: Comparative Study of Oxidizing Agents in Thermal and Plasma-Enhanced Atomic Layer Deposition. ACS Omega 2024, 10 (1), 422-438. View Source
